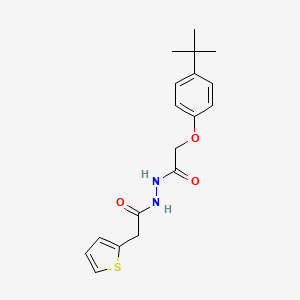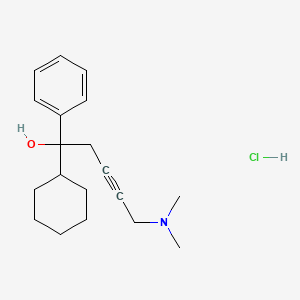
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide, also known as MDPT, is a synthetic compound that belongs to the class of pyrrolidinophenones. It is a designer drug that has been reported to have stimulant effects, and is often used recreationally. However, the scientific research application of MDPT extends beyond recreational use, and it has been studied for its potential therapeutic properties.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may increase their levels in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to cause euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body are not fully understood, and more research is needed to determine its safety and potential for abuse.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide may have advantages in laboratory experiments due to its stimulant effects, which may enhance cognitive function and improve performance in certain tasks. However, its potential for abuse and lack of long-term safety data are limitations that should be taken into consideration.
未来方向
There are several potential future directions for research on N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a treatment for depression and anxiety, as well as its potential as a medication for drug addiction. Additionally, more research is needed to determine the long-term effects of N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide on the brain and body, as well as its potential for abuse and addiction. Finally, further studies may be conducted to determine the optimal dosage and route of administration for N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide in therapeutic applications.
合成方法
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethyltetrahydrofuran-4-carboxylic acid in the presence of a reducing agent.
科学研究应用
N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety. It has been shown to have antidepressant effects in animal models, and may be effective in treating anxiety disorders as well. Additionally, N-(3-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce withdrawal symptoms in rats.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)10-11(7-8-19-15)14(17)16-12-5-4-6-13(9-12)18-3/h4-6,9,11H,7-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOKCPZVJYNZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,2-dimethyloxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)